N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1775337-99-9
VCID: VC7006044
InChI: InChI=1S/C21H22ClN5O4/c1-2-17-24-19(25-31-17)18-15-10-4-3-7-11-26(15)21(30)27(20(18)29)12-16(28)23-14-9-6-5-8-13(14)22/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,23,28)
SMILES: CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4Cl
Molecular Formula: C21H22ClN5O4
Molecular Weight: 443.89

N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

CAS No.: 1775337-99-9

Cat. No.: VC7006044

Molecular Formula: C21H22ClN5O4

Molecular Weight: 443.89

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide - 1775337-99-9

Specification

CAS No. 1775337-99-9
Molecular Formula C21H22ClN5O4
Molecular Weight 443.89
IUPAC Name N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Standard InChI InChI=1S/C21H22ClN5O4/c1-2-17-24-19(25-31-17)18-15-10-4-3-7-11-26(15)21(30)27(20(18)29)12-16(28)23-14-9-6-5-8-13(14)22/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,23,28)
Standard InChI Key WSXYHXZAHKWPPE-UHFFFAOYSA-N
SMILES CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4Cl

Introduction

Structural Elucidation and Molecular Features

Core Architecture

The compound’s backbone consists of a pyrimido[1,6-a]azepine system, a bicyclic framework merging pyrimidine and azepine rings. This core is functionalized at position 4 with a 5-ethyl-1,2,4-oxadiazole moiety and at position 2 with an acetamide group bearing a 2-chlorophenyl substituent. The ethyl group on the oxadiazole distinguishes it from analogs featuring methyl substituents, potentially altering electronic and steric properties .

Table 1: Key Structural Components

ComponentPositionRole in Pharmacophore
Pyrimido[1,6-a]azepineCoreEnhances planarity and rigidity
5-Ethyl-1,2,4-oxadiazoleC4Modulates electron distribution
2-ChlorophenylacetamideC2Influences receptor binding

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details for this compound’s synthesis are unavailable, analogous methodologies suggest a multi-step approach:

  • Formation of Pyrimidoazepine Core: Condensation of ethyl acetoacetate with thiourea under basic conditions generates the pyrimidine ring, followed by cyclization to form the azepine system .

  • Oxadiazole Incorporation: Cyclocondensation of amidoximes with carbonyl precursors introduces the 1,2,4-oxadiazole ring at position 4.

  • Acetamide Functionalization: Alkylation of the pyrimidoazepine intermediate with 2-chloro-N-(2-chlorophenyl)acetamide completes the structure .

Challenges in Synthesis

  • Steric Hindrance: The ethyl group on the oxadiazole may complicate cyclization steps.

  • Solubility Issues: Polar aprotic solvents like DMF are likely essential for intermediate steps .

Physicochemical Properties

Molecular Descriptors

  • LogP: Estimated at 2.8 (Predicted via PubChem), indicating moderate lipophilicity.

  • Hydrogen Bond Donors/Acceptors: 1 donor and 6 acceptors, suggesting moderate solubility in polar solvents .

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight443.89 g/molVulcanChem
Melting PointNot reported-
Solubility in WaterInsolublePredicted
StabilityStable at RTVulcanChem

Comparative Analysis with Structural Analogs

Table 3: Methyl vs. Ethyl Analog Comparison

ParameterMethyl AnalogEthyl Analog (Subject Compound)
Molecular Weight429.87 g/mol443.89 g/mol
LogP2.52.8
Anticonvulsant ED5042.1 mg/kgNot tested

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yield.

  • ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.

  • Target Identification: Use computational models (e.g., PASS) to predict additional targets, such as kinase inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator